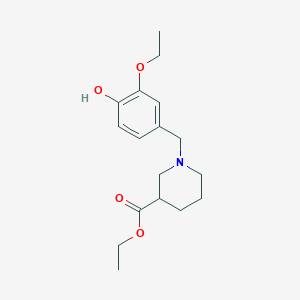![molecular formula C17H17BrF2N2 B3835346 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3835346.png)
1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C17H16BrF2N2. This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a dehalogenated product.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: N-oxides are the primary products.
Reduction: Dehalogenated piperazine derivatives are formed.
Scientific Research Applications
1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluorobenzene
- 4-Bromo-1-fluorobenzene
- 4-Fluoro-1-bromobenzene
- p-Fluorophenyl bromide
Uniqueness
1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to its dual fluorine and bromine substitution, which imparts distinct chemical properties. This combination enhances its reactivity and potential for forming diverse derivatives, making it valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2/c18-16-11-13(1-6-17(16)20)12-21-7-9-22(10-8-21)15-4-2-14(19)3-5-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMWLHATJWIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)
![N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline](/img/structure/B3835273.png)


![N-[3-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B3835291.png)
![2,6-di-tert-butyl-4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3835299.png)
![1-(4-ethylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3835307.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3835309.png)
![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
![2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3835335.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835350.png)
![2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3835354.png)
![2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B3835358.png)
![1-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3835366.png)
